molecular formula C5H8N4O2S B12863034 methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate

methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate

Cat. No.: B12863034
M. Wt: 188.21 g/mol
InChI Key: ZHAOWLUAOQBDIG-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with amino, methylthio, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-amino-5-methylthio-1H-1,2,4-triazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylthio-1H-1,2,4-triazole: Lacks the carboxylate group but shares similar chemical properties.

    5-Amino-3-methylthio-1H-1,2,4-triazole: Similar structure but different substitution pattern.

Uniqueness

Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate is unique due to the presence of the carboxylate group, which enhances its solubility and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications .

Properties

Molecular Formula

C5H8N4O2S

Molecular Weight

188.21 g/mol

IUPAC Name

methyl 3-amino-5-methylsulfanyl-1,2,4-triazole-4-carboxylate

InChI

InChI=1S/C5H8N4O2S/c1-11-5(10)9-3(6)7-8-4(9)12-2/h1-2H3,(H2,6,7)

InChI Key

ZHAOWLUAOQBDIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C(=NN=C1SC)N

Origin of Product

United States

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